molecular formula C12H10BrNO2 B2821690 methyl 1-(4-bromophenyl)-1H-pyrrole-2-carboxylate CAS No. 439094-83-4

methyl 1-(4-bromophenyl)-1H-pyrrole-2-carboxylate

Cat. No. B2821690
CAS RN: 439094-83-4
M. Wt: 280.121
InChI Key: UWNWOBVWWUIVRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(4-bromophenyl)-1H-pyrrole-2-carboxylate, also known as MBPC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various scientific research fields. MBPC is a derivative of pyrrole, a five-membered heterocyclic aromatic compound, and is composed of a bromophenyl group, a methyl group, and a carboxylate group. MBPC has been studied for its ability to act as an inhibitor of enzymes, as a fluorescent probe for imaging, and as a potential therapeutic agent for various diseases.

Scientific Research Applications

Inhibition of Glycolic Acid Oxidase

Methyl 1-(4-bromophenyl)-1H-pyrrole-2-carboxylate derivatives have been studied as inhibitors of glycolic acid oxidase (GAO). Specifically, compounds with large lipophilic 4-substituents have shown to be potent, competitive inhibitors of porcine liver GAO in vitro. In rat liver perfusion studies, these compounds demonstrated concentration-dependent inhibition of glycolate to oxalate conversion. A specific derivative, 4-(4'-bromo[1,1'-biphenyl]-4-yl), was observed to significantly reduce urinary oxalate levels in ethylene glycol-fed rats over a 58-day period (Rooney et al., 1983).

Synthesis of Novel Compounds

Thermal decarbonylation of methyl 3-acyl-1-[o-bromophenyl(phenyl)methyleneamino]-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates has led to the synthesis of novel compounds like methyl 3-acyl-9-hydroxy-9-phenyl-9H-pyrazolo[3,2-b][1,3]benzoxazine-2-carboxylates. These compounds' structures were confirmed by X-ray crystallography, and their synthesis mechanism has been investigated through ab initio and DFT calculations (Lisowskaya et al., 2006).

Palladium-Catalyzed Direct Polyarylation

Palladium-catalyzed direct polyarylation of 1-methylpyrrole and 1-phenylpyrrole, including derivatives of this compound, has been effective. This process has been used for the selective formation of 2,5-diarylpyrroles and the synthesis of non-symmetrically substituted 2,5-diarylpyrroles, as well as the tetraarylation of 1-methylpyrrole (Zhao et al., 2013).

Bromination of Pyrroles

This compound derivatives have been used in bromoperoxidase-catalyzed oxidations for the bromination of pyrroles. This technique has been applied to prepare marine natural products under biomimetic conditions, such as methyl 4,5-dibromopyrrole-2-carboxylate and 4,5-dibromopyrrole-2-carboxamide (Wischang & Hartung, 2011).

Suzuki-Type C−C Coupling Catalyst

Bis(oxazolinyl)pyrrole, derived from this compound, has been used as a monoanionic tridentate supporting ligand to synthesize a highly active palladium catalyst for Suzuki-type C−C coupling. This demonstrates its potential in facilitating complex organic synthesis reactions (Mazet & Gade, 2001).

Mechanism of Action

properties

IUPAC Name

methyl 1-(4-bromophenyl)pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-16-12(15)11-3-2-8-14(11)10-6-4-9(13)5-7-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNWOBVWWUIVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN1C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.